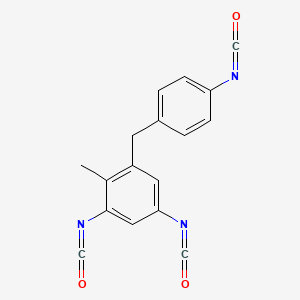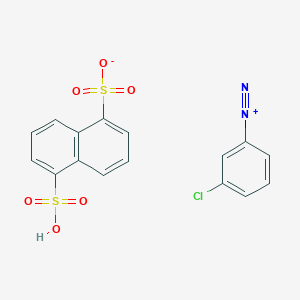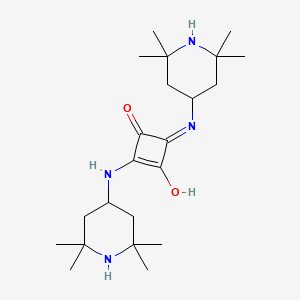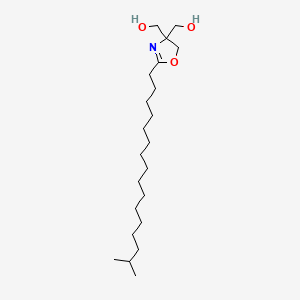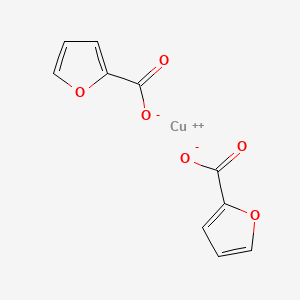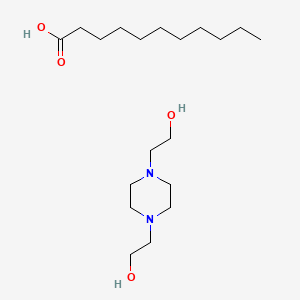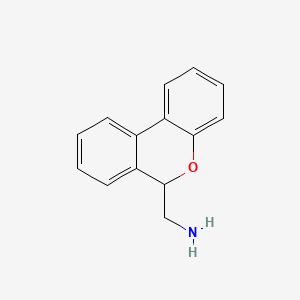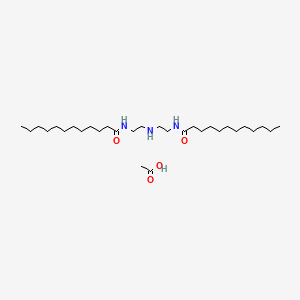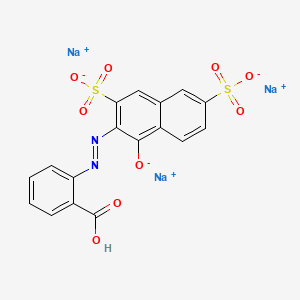
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains nitrogen and oxygen atoms within its ring structure. The presence of the tert-butyl group and the sulphonate group further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate typically involves multi-step organic reactions. One common method involves the reaction of substituted aldehydes with β-naphthol and urea in the presence of a catalyst such as chitosan. This one-pot three-component reaction is eco-friendly and yields high amounts of the desired product . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butyl-1,2,4-triazoline-3,5-dione: This compound shares the tert-butyl group and has similar reactivity in organic reactions.
2-Naphthohydrazide: This compound has a similar naphthalene ring structure and is used in similar applications.
Uniqueness
4-tert-Butyl naphth(2,1-d)-1,2,3-oxadiazole-6-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
94160-06-2 |
|---|---|
Fórmula molecular |
C14H13N2O4S- |
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
4-tert-butylbenzo[g][1,2,3]benzoxadiazole-6-sulfonate |
InChI |
InChI=1S/C14H14N2O4S/c1-14(2,3)10-7-9-8(13-12(10)15-16-20-13)5-4-6-11(9)21(17,18)19/h4-7H,1-3H3,(H,17,18,19)/p-1 |
Clave InChI |
KUQFBQOTZYANRD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=C2C(=C3C=CC=C(C3=C1)S(=O)(=O)[O-])ON=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


